5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound with the molecular formula C18H13N3O . It has an average mass of 287.315 Da and a monoisotopic mass of 287.105865 Da .
Synthesis Analysis
The synthesis of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives has been reported in several studies . These compounds have been designed and synthesized as reversible inhibitors for various biological targets .Molecular Structure Analysis
The molecular structure of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has been analyzed in several studies . The compound has a pyrrolopyrimidine core, which can occupy the ATP binding pocket and make hydrogen bond interactions with certain residues .Chemical Reactions Analysis
The chemical reactions involving 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been studied . These studies have evaluated the compound’s kinase selectivity and anti-proliferation activity against certain cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been reported . The compound has a density of 1.3±0.1 g/cm³, a boiling point of 537.6±60.0 °C at 760 mmHg, and a flash point of 278.9±32.9 °C .Scientific Research Applications
Tyrosine Kinase Inhibition
5,7-Diphenyl-pyrrolo[2,3-d]pyrimidines, including 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, are identified as potent inhibitors of the tyrosine kinase c-Src. These compounds have shown high potency (IC50 < 50 nM) and specificity against a range of tyrosine kinases. The alteration of substitution patterns on the phenyl rings modulates their potency and specificity, impacting cellular activity (Missbach et al., 2000).
Anti-Inflammatory Activity
Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Certain compounds within this class exhibited significant in vivo anti-inflammatory effects (Mohamed et al., 2013).
Synthesis of Pyrrolo[2,3-D]Pyrimidine
DerivativesInnovative methods have been developed for synthesizing new pyrrolo[2,3-d]pyrimidine derivatives. One approach uses 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst, proving highly efficient for creating various derivatives under solvent-free conditions. These derivatives have been characterized extensively through spectral data (Khashi et al., 2014).
Antimicrobial Agents
Pyrrolo[2,3-d]pyrimidines have also been synthesized and tested as antimicrobial agents. A range of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines were created and evaluated against various bacteria and fungi, showing potent antimicrobial activity in some cases (Mohamed et al., 2009).
Antifungal and Antibacterial Activities
Research into the antifungal and antibacterial activities of 2-thioxo-3,7-disubstituted-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4(1H) -ones, synthesized by condensation under microwave irradiations, revealed mild to moderate activities against a variety of microbial strains (Mishra, 2010).
Potential in Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as potent and selective NF-κB inducing kinase (NIK) inhibitors, showing effectiveness in psoriasis treatment models. This highlights the therapeutic potential of these compounds in treating inflammatory skin conditions (Zhu et al., 2020).
DNA Triple Helices Recognition
Substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues have been synthesized and incorporated into triplex-forming oligonucleotides, showing enhanced affinity and selective binding to CG inversions in DNA triple helices (Ranasinghe et al., 2005).
Future Directions
The future directions for the study of 5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and its derivatives could involve further exploration of their potential as inhibitors for various biological targets . This could include further optimization of their properties and evaluation of their efficacy in different biological systems .
properties
IUPAC Name |
5,7-diphenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-16-15(13-7-3-1-4-8-13)11-21(17(16)19-12-20-18)14-9-5-2-6-10-14/h1-12H,(H,19,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLWLZPZXNOVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677523 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.